molecular formula C9H11NO4 B014692 2-Amino-4,5-dimethoxybenzoic acid CAS No. 5653-40-7

2-Amino-4,5-dimethoxybenzoic acid

Cat. No.: B014692
CAS No.: 5653-40-7
M. Wt: 197.19 g/mol
InChI Key: HJVAVGOPTDJYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H11NO4. It is a derivative of benzoic acid, characterized by the presence of amino and methoxy groups on the benzene ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .

Scientific Research Applications

2-Amino-4,5-dimethoxybenzoic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is utilized in the production of dyes and agrochemicals.

Safety and Hazards

“2-Amino-4,5-dimethoxybenzoic acid” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .

Future Directions

“2-Amino-4,5-dimethoxybenzoic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its future directions could involve further exploration of its antitumor properties and its potential applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-amino-4,5-dimethoxybenzoic acid involves the reduction and acidification of 2-methoxy-4,5-dimethoxybenzaldehyde. The aldehyde is first reduced using a suitable reducing agent, such as hydrogen gas in the presence of a catalyst. The resulting intermediate is then subjected to acidification to yield the target compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .

Comparison with Similar Compounds

  • 4,5-Dimethoxyanthranilic acid
  • 6-Aminoveratric acid

Comparison: 2-Amino-4,5-dimethoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2-amino-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVAVGOPTDJYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205087
Record name 4,5-Dimethoxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5653-40-7
Record name 2-Amino-4,5-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5653-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethoxyanthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dimethoxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethoxyanthranilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-dimethoxybenzoic acid
Reactant of Route 2
2-Amino-4,5-dimethoxybenzoic acid
Reactant of Route 3
2-Amino-4,5-dimethoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-4,5-dimethoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-4,5-dimethoxybenzoic acid
Reactant of Route 6
2-Amino-4,5-dimethoxybenzoic acid
Customer
Q & A

Q1: What is the primary use of 2-amino-4,5-dimethoxybenzoic acid in scientific research?

A1: this compound serves as a crucial starting material for synthesizing more complex molecules. Its structure, particularly the presence of reactive amino and carboxylic acid groups, makes it ideal for building heterocyclic compounds like quinazolines. [, , ] These quinazoline derivatives are of significant interest due to their potential biological activities, including anticancer properties. [, ]

Q2: Are there any established synthetic routes for this compound?

A3: Yes, a common approach involves a three-step synthesis starting from 3,4-dimethoxybenzaldehyde. [] The process includes nitration, oxidation, and reduction reactions to yield the desired this compound. [] This method has been successfully employed and the final product characterized using spectroscopic techniques like IR and MS, as well as elemental analysis. []

Q3: Beyond its use in synthesizing potential drugs, are there other applications for this compound?

A4: Yes, this compound is utilized in carbohydrate analysis. [] It serves as a derivatizing agent for N-linked glycans, [] facilitating their detection and structural analysis via mass spectrometry. [] This derivatization aids in understanding the structure and function of complex carbohydrates in biological systems.

Q4: What is the structure of this compound and how is it characterized?

A5: this compound is a substituted benzoic acid derivative. Its structure consists of a benzene ring with a carboxylic acid group (-COOH) at position 1, an amino group (-NH2) at position 2, and methoxy groups (-OCH3) at positions 4 and 5. [, ] Confirmation of its structure typically involves techniques like Infrared Spectroscopy (IR), Mass Spectrometry (MS), and elemental analysis. []

Q5: Are there any known structure-activity relationship (SAR) studies for derivatives of this compound?

A6: While extensive SAR data might not be available for all derivatives, some studies have explored the impact of structural modifications on biological activity. For example, research on quinazoline derivatives synthesized from this compound has shown that specific substitutions on the quinazoline ring can significantly affect their anticancer activity against specific cancer cell lines. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.